molecular formula C14H15ClN2 B13023738 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine

Cat. No.: B13023738
M. Wt: 246.73 g/mol
InChI Key: LTZGVSRIABKQAM-UHFFFAOYSA-N
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Description

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is a chemical compound with a complex structure that includes a pyridine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenylacetone. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C14H15ClN2/c1-9(16)13-7-8-14(17-10(13)2)11-3-5-12(15)6-4-11/h3-9H,16H2,1-2H3

InChI Key

LTZGVSRIABKQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)N

Origin of Product

United States

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